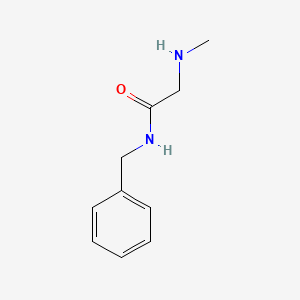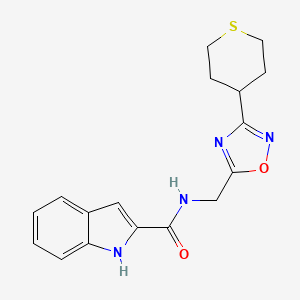
ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative and has been synthesized using different methods. The purpose of
Mécanisme D'action
The mechanism of action of ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate is not well understood. However, it is believed that this compound may inhibit the growth of cancer cells by inducing apoptosis or inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate has potential anticancer and antifungal activity. However, the biochemical and physiological effects of this compound are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate is its potential applications in various scientific research areas. However, one of the limitations is the lack of understanding of its mechanism of action and the biochemical and physiological effects of this compound.
Orientations Futures
There are several future directions for the research on ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate. One of the directions is to explore the mechanism of action of this compound and its biochemical and physiological effects. Additionally, further research is needed to investigate the potential applications of ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate in the development of new anticancer and antifungal agents. Furthermore, the synthesis of new derivatives of ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate with improved activity can be explored. Overall, the research on ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate has significant potential for the development of new therapeutic agents.
In conclusion, ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate is a pyrazole derivative that has potential applications in various scientific research areas. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been explored in this paper. Further research is needed to investigate the potential applications of ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate in the development of new therapeutic agents.
Méthodes De Synthèse
Ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate can be synthesized using different methods. One of the most common methods is the reaction of ethyl acetoacetate with 4-chloro-3-nitropyrazole in the presence of a base such as sodium hydride. This reaction results in the formation of the desired product with a yield of around 70%. Other methods include the reaction of ethyl acetoacetate with 4-chloro-3-nitropyrazole in the presence of a catalyst such as copper(II) acetate or nickel(II) acetate.
Applications De Recherche Scientifique
Ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate has been used in various scientific research applications. One of the significant applications is as a building block for the synthesis of other compounds such as 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid, which has potential antifungal activity. Additionally, ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate has been used in the synthesis of pyrazolopyridine derivatives, which have potential anticancer activity.
Propriétés
IUPAC Name |
ethyl 3-(4-chloro-3-nitropyrazol-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O4/c1-2-16-7(13)3-4-11-5-6(9)8(10-11)12(14)15/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLKUBAJTISWNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=C(C(=N1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

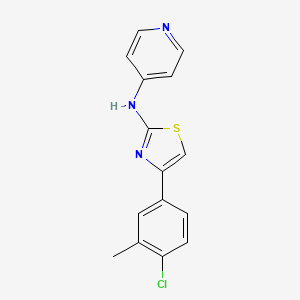
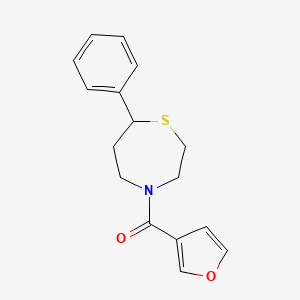

![5-((2,6-Dimethylmorpholino)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2660567.png)


![3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2660571.png)
![4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2660574.png)
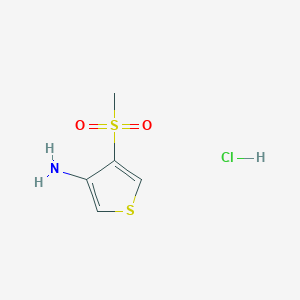

![N-(2-Chlorophenyl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2660578.png)
![5-(4-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2660579.png)
